4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
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Overview
Description
Scientific Research Applications
Role in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate related to the compound , plays a crucial role in the natural synthesis of antimalarial drugs. A study conducted by Magadum and Yadav (2018) in ACS Omega explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide. This process, catalyzed by Novozym 435, is pivotal for antimalarial drug development (Magadum & Yadav, 2018).
Potential in Cancer Treatment
A compound structurally similar to N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide showed promising results in inhibiting the growth of cancer cells. Wang et al. (2016) in Phytochemistry Letters identified a compound that could inhibit the growth of SK-mel-110 cells and induce cell apoptosis, suggesting potential applications in cancer treatment (Wang et al., 2016).
Role in Local Anesthetic Activity
Research by Jindal et al. (2003) in Arzneimittelforschung explored derivatives of N-(2-diethylaminoethyl)acetamide, which bear structural resemblance to the compound . These derivatives showed significant local anesthetic activity, comparable to lidocaine, suggesting potential applications in anesthesia (Jindal et al., 2003).
Synthesis and Medicinal Applications
Studies on derivatives of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, which is structurally related to the compound, indicate its potential in synthesizing medicinal agents. For instance, Arafat et al. (2022) in the Scientific Journal for Damietta Faculty of Science discussed the synthesis of novel bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing this moiety, pointing towards its utility in pharmaceutical chemistry (Arafat et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Similar compounds are known to target enzymes involved in glycosylation processes .
Mode of Action
It is suggested that this compound may interact with its targets to bring about changes at the molecular level .
Biochemical Pathways
It is known that similar compounds can influence the activity of enzymes involved in glycosylation processes .
Result of Action
It is suggested that this compound may have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and bacterial infections .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-4-2-9(6-17)3-5-10/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTICEOAAHFYLT-KJWHEZOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C=O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415387 |
Source
|
Record name | 4-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135608-48-9 |
Source
|
Record name | 4-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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